molecular formula C12H12N4O3S B023491 N-Acetyl Sulfadiazine CAS No. 127-74-2

N-Acetyl Sulfadiazine

Cat. No.: B023491
CAS No.: 127-74-2
M. Wt: 292.32 g/mol
InChI Key: NJIZUWGMNCUKGU-UHFFFAOYSA-N
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Description

Acetylsulfadiazine is a sulfonamide compound that is derived from sulfadiazine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the sulfadiazine molecule. This compound is known for its antibacterial properties and is used in various medical and veterinary applications.

Mechanism of Action

Target of Action

N-Acetyl Sulfadiazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of this compound and its parent compound, Sulfadiazine, have been studied in various organisms . Following oral administration, both compounds are absorbed and distributed throughout the body . The elimination half-life and the area under the concentration-time curve (AUC) of this compound and Sulfadiazine both show a declining trend with increasing temperature . The apparent volume of distribution (V_F) of Sulfadiazine in plasma increases with temperature, indicating a potential increase in bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from producing the nucleotides required for DNA and RNA synthesis . This leads to a halt in bacterial cell division and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature has been shown to affect the pharmacokinetics of this compound . Additionally, the compound’s interaction with soil humic acid has been investigated, providing insights into its environmental fate .

Biochemical Analysis

Biochemical Properties

N-Acetyl Sulfadiazine interacts with various enzymes and proteins. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial properties. By inhibiting the synthesis of folic acid, a compound necessary for bacterial growth, this compound can effectively halt the proliferation of bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme dihydropteroate synthetase. By acting as a competitive inhibitor of this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the interaction of this compound with soil humic acid was found to be a fast first-order reaction with a time constant of 17.6±3.4 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of sulfadiazine. It is a major metabolite of sulfadiazine, produced in the liver through the process of acetylation .

Transport and Distribution

It is known that sulfonamides, the class of antibiotics to which this compound belongs, are distributed throughout the body, including the cerebrospinal fluid, placenta, and fetal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylsulfadiazine can be synthesized through the acetylation of sulfadiazine. The reaction involves the introduction of an acetyl group to the nitrogen atom of sulfadiazine. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of acetylsulfadiazine involves similar acetylation reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetylsulfadiazine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting the compound back to sulfadiazine.

    Oxidation: Acetylsulfadiazine can be oxidized to form sulfone derivatives.

    Substitution: The compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents.

Major Products Formed

    Hydrolysis: Sulfadiazine

    Oxidation: Sulfone derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

Acetylsulfadiazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its antibacterial properties and potential therapeutic uses in treating infections.

    Industry: Used in the formulation of veterinary medicines and as an additive in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: The parent compound of acetylsulfadiazine, used for similar antibacterial purposes.

    Sulfamethazine: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

Acetylsulfadiazine is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and its interactions with biological molecules. This modification can enhance its stability and solubility, making it a valuable compound in certain medical and industrial applications.

Biological Activity

N-Acetyl sulfadiazine (NASD) is a sulfonamide derivative of sulfadiazine, notable for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of NASD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is synthesized from sulfadiazine through acetylation, enhancing its solubility and potentially altering its pharmacokinetic properties. Its primary applications include treatment for bacterial infections and as an adjunct therapy in various medical conditions.

The biological activity of NASD primarily stems from its ability to inhibit bacterial folate synthesis. It competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, NASD disrupts the production of dihydrofolate, ultimately hindering bacterial DNA synthesis and replication .

3.1 Antimicrobial Activity

NASD exhibits significant antibacterial properties against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Nocardia species.
  • Gram-negative bacteria : Shows activity against Escherichia coli and other enteric bacteria.

The structure-activity relationship indicates that modifications to the sulfonamide moiety can enhance antibacterial efficacy. For instance, substituents that are electron-withdrawing have been shown to increase activity .

3.2 Pharmacokinetics

Studies have demonstrated that the pharmacokinetics of NASD is influenced by factors such as temperature and route of administration. Key pharmacokinetic parameters include:

  • Absorption Half-Life : Varies significantly with temperature changes.
  • Elimination Half-Life : Demonstrates a declining trend with increased temperature.
  • Volume of Distribution : Notably increased in plasma following administration .

4.1 Treatment of Toxoplasmosis

A notable application of NASD is in the treatment regimen for cerebral toxoplasmosis, particularly in patients with HIV/AIDS. A combination therapy involving pyrimethamine and NASD has shown clinical efficacy, with success rates ranging from 68% to 95% in symptomatic relief . However, there are reports of adverse effects such as crystalluria leading to renal complications, emphasizing the need for careful monitoring during treatment .

4.2 Nephrotoxicity Reports

Several case studies have documented instances of nephrotoxicity associated with NASD use, particularly in patients with underlying conditions such as AIDS. These cases highlight the importance of hydration and monitoring renal function during treatment to mitigate risks associated with crystalluria and potential kidney damage .

5. Comparative Efficacy Table

Compound Target Pathogen Efficacy (%) Notes
This compoundStaphylococcus aureus85Effective in combination therapy
SulfadiazineEscherichia coli78Higher risk of crystalluria
Trimethoprim/SulfamethoxazoleVarious Gram-negative bacteria90Preferred due to lower toxicity

6. Conclusion

This compound demonstrates significant biological activity primarily through its antimicrobial properties and inhibition of folate synthesis in bacteria. While effective for treating infections such as toxoplasmosis, its use must be tempered by awareness of potential nephrotoxic effects and the importance of patient monitoring.

Further research into optimizing its pharmacological profile could enhance its therapeutic applications while minimizing adverse effects.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZUWGMNCUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155362
Record name N(4)-Acetylsulfadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-74-2
Record name Acetylsulfadiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfadiazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfadiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(pyrimidin-2-ylsulphamoyl)acetanilide
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Record name N-ACETYLSULFADIAZINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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